molecular formula C15H10ClNO2S B2569158 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 438216-95-6

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B2569158
CAS RN: 438216-95-6
M. Wt: 303.76
InChI Key: CSVMOPKLTKZFJT-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic organic compound . It has a molecular formula of C15H10ClNO2S and a molecular weight of 303.76 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 6th position and a 5-methylthiophen-2-yl group at the 2nd position . The carboxylic acid group is attached at the 4th position of the quinoline ring .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research by Croisy-Delcey et al. (1991) involved the condensation of certain sulfides with potassium isatates to produce quinolinecarboxylic acids. These compounds were then used to synthesize various heterocyclic compounds, demonstrating the utility of quinoline derivatives in complex chemical syntheses (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).

  • Antimalarial Activity : Görlitzer et al. (2006) synthesized a series of compounds, including chlorothieno[3,4-c]quinolines, which were tested for antimalarial activity. They found significant activity in these compounds against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

  • Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) described the synthesis of novel quinoline-based triazoles with significant antimicrobial and antimalarial activities. This study highlights the potential of quinoline derivatives in developing new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

  • Synthesis of Novel Quinoline Derivatives : Bhatt et al. (2015) worked on synthesizing amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. Their research aimed to develop compounds with cytotoxic activities against various carcinoma cell lines, indicating potential applications in cancer therapy (Bhatt, Agrawal, & Patel, 2015).

  • Development of Inhibitors for 5-Lipoxygenase Product Synthesis : Werz et al. (2008) synthesized a new class of inhibitors for 5-lipoxygenase product synthesis, which is significant for treating inflammatory and allergic diseases. They based their synthesis on the structure of pirinixic acid, indicating the role of quinoline derivatives in designing anti-inflammatory agents (Werz, Greiner, Koeberle, Hoernig, George, Popescu, Syha, Schubert-Zsilavecz, & Steinhilber, 2008).

properties

IUPAC Name

6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVMOPKLTKZFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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